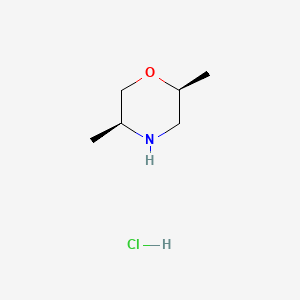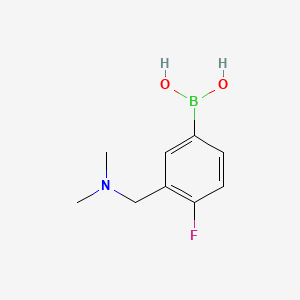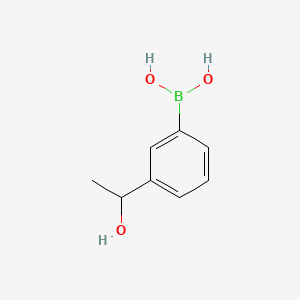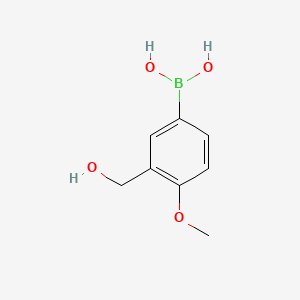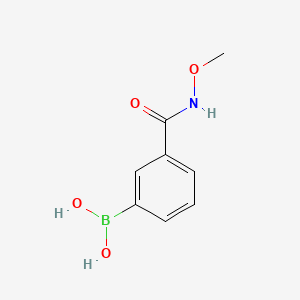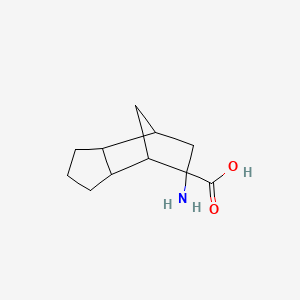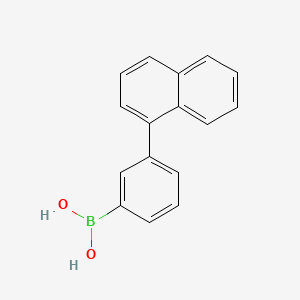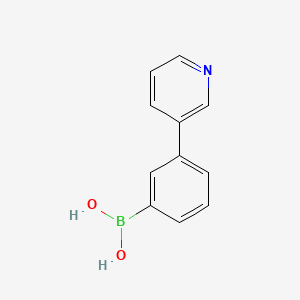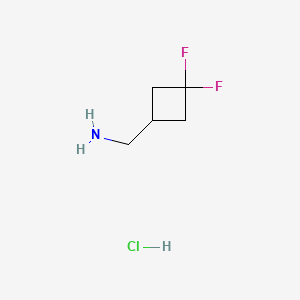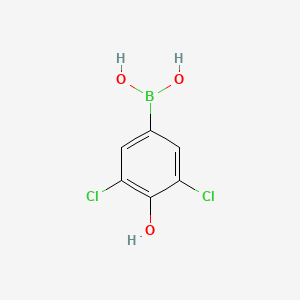![molecular formula C15H17N5O2 B591692 (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-77-7](/img/structure/B591692.png)
(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Vue d'ensemble
Description
“(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate” is a chemical compound with the CAS Number: 1146629-77-7 . It has a molecular weight of 299.33 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 536.7±50.0 °C and a predicted density of 1.33±0.1 g/cm3 . Its pKa is predicted to be 10.76±0.50 .Applications De Recherche Scientifique
Cytoprotective and Antiulcer Activity
Compounds including the pyrazol-pyrimidine structure have been evaluated for their cytoprotective antiulcer activities. Specifically, pyrazol-1-yl and imidazol-1-yl pyrimidines demonstrated notable inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, alongside low acute toxicity (Ikeda et al., 1996). Another derivative, 4,6-bis(1H-pyrazol-1-yl)pyrimidine, showed a potent inhibitory effect on similar gastric lesions, mainly through the increase in bicarbonate secretion (Ikeda et al., 1997).
Anti-Inflammatory and Analgesic Effects
Pyrazolo[1,5-a]pyrimidine derivatives have shown marked anti-inflammatory and analgesic properties. These compounds exhibited potent activity in experimental inflammation models, with one of the compounds, FPP129, displaying significant anti-inflammatory effects without ulcerogenic activity, indicating potential for therapeutic use (Perretti et al., 1987).
Antidepressant-like Activity
Certain pyrazolo[3,4-d]pyrimidin derivatives have been evaluated for their antidepressant-like activity in mice, with some compounds showing significant reduction in immobility time without impairing general locomotor activity. This finding supports the potential antidepressant-like activity of nonpeptidic CRF1 receptor antagonists, offering a novel pharmacotherapeutic strategy in the treatment of depression (Nielsen et al., 2004).
Anti-Inflammatory Activity of Pyrazolo[3,4-d]pyrimidin Derivatives
New derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized and showed good anti-inflammatory activity, with certain compounds demonstrating activity comparable to indomethacin but with minimal ulcerogenic effects. This highlights their potential as anti-inflammatory drugs with reduced side effects (El-Tombary, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGIWDOJHYCMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

